![molecular formula C11H19N3O4S2 B6518996 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine CAS No. 1015896-67-9](/img/structure/B6518996.png)
1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
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Overview
Description
1-(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (MSPP) is an organic compound that has been used in a variety of scientific research applications. MSPP is a versatile molecule that can be used to synthesize a range of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other products. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other products. MSPP has a wide range of applications in chemical and biochemical research, as well as in the development of new drugs and other products.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have investigated the antileishmanial potential of pyrazole derivatives. Notably, compound 13 exhibited remarkable activity against Leishmania aethiopica promastigotes, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Its molecular docking study further supported its efficacy.
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, including compounds 14 and 15, demonstrated significant inhibition against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression .
Catalytic Applications
Pyrazole-based ligands have been synthesized and evaluated for their catalytic properties. These ligands, derived from (3,5-dimethyl-1H pyrazol-1-yl)methanol A, were investigated in the oxidation reaction of catechol to o-quinone. Their potential as catalysts underscores the versatility of pyrazole scaffolds .
Multicomponent Synthesis
The pyrazole nucleus can be synthesized using various strategies, including multicomponent approaches. Researchers have explored dipolar cycloadditions, cyclocondensation with hydrazine and carbonyl systems, and heterocyclic-based methods. These synthetic routes enable the creation of diverse pyrazole derivatives .
Biological Studies Beyond Parasitic Diseases
While the primary focus has been on parasitic diseases, it’s worth exploring other biological applications. Researchers may investigate the effects of this compound on cell lines, enzymatic pathways, or other relevant targets.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. It’s worth noting that many compounds containing a pyrazole moiety have been reported to exhibit diverse pharmacological activities .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research on this specific compound
properties
IUPAC Name |
1-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4S2/c1-9-11(10(2)14(12-9)19(3,15)16)20(17,18)13-7-5-4-6-8-13/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHIJZCXYNUDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C)C)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine |
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